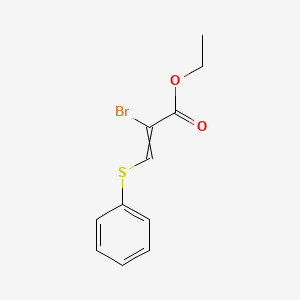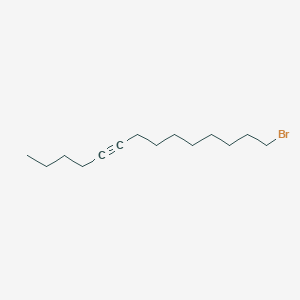
10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane is a chemical compound with the molecular formula C7H16O5P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom and three ether linkages
Preparation Methods
The synthesis of 10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane can be achieved through several methods. One common approach involves the oxidation of precursor compounds containing phosphorus and hydroxyl groups. For instance, the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine 10-oxide with potassium permanganate in an alkaline medium can yield this compound . Industrial production methods may involve similar oxidation reactions but on a larger scale, utilizing efficient and cost-effective reagents and conditions.
Chemical Reactions Analysis
10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield stable crystal hydrates containing water molecules .
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane involves its interaction with molecular targets through its phosphorus and hydroxyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
10-Hydroxy-9-oxo-2,5,8-trioxa-9-phosphoniaundecane can be compared with similar compounds such as 10-Hydroxy-2E-decenoic acid and 9-oxo-2E-decenoic acid. These compounds share some structural similarities but differ in their functional groups and reactivity. For instance, 10-Hydroxy-2E-decenoic acid is known for its role in honeybee secretions and has significant biological activities . The uniqueness of this compound lies in its phosphorus-containing structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88648-01-5 |
|---|---|
Molecular Formula |
C7H16O5P+ |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-hydroxyethyl-[2-(2-methoxyethoxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C7H16O5P/c1-7(8)13(9)12-6-5-11-4-3-10-2/h7-8H,3-6H2,1-2H3/q+1 |
InChI Key |
BQOAFDNVKLSOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


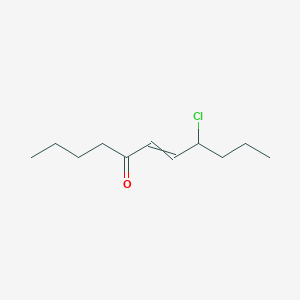
![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
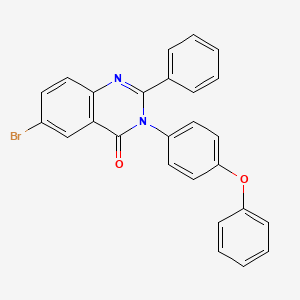
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

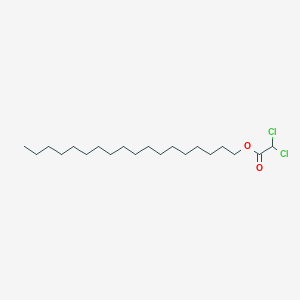
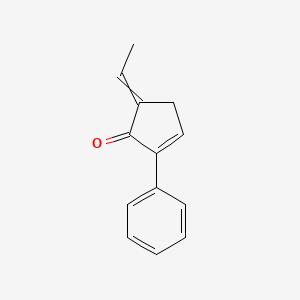
stannane](/img/structure/B14374678.png)

